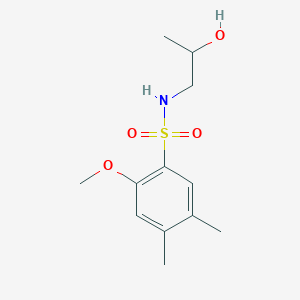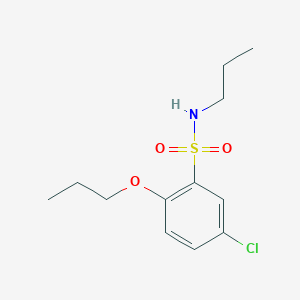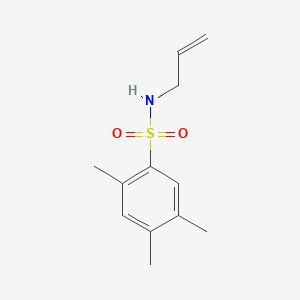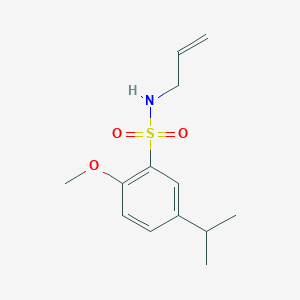
N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide, also known as HPMBS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been synthesized using various methods and has shown promising results in various applications.
Mecanismo De Acción
The mechanism of action of N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is not fully understood. However, it has been reported that N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide can bind to metal ions and form stable complexes. This property has been exploited for the development of metal-based drugs. N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has also been reported to inhibit the activity of carbonic anhydrase, an enzyme that plays a critical role in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects:
N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has been shown to have biochemical and physiological effects in various studies. It has been reported to inhibit the growth of cancer cells in vitro and in vivo. N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has also been shown to have anti-inflammatory effects in animal models of inflammation. In addition, N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has been reported to have antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide in lab experiments is its high purity and yield. N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is also stable under various conditions, making it suitable for use in different experimental setups. However, one of the limitations of using N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is its cost, which may limit its use in some research projects.
Direcciones Futuras
There are several future directions for the use of N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide in scientific research. One potential application is the development of metal-based drugs for the treatment of cancer. N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide can also be used as a fluorescent probe for the detection of metal ions in biological samples. In addition, N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide can be used as a ligand for the development of novel metal complexes with potential therapeutic applications.
Conclusion:
In conclusion, N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a sulfonamide derivative that has been widely used in scientific research. It has shown promising results in various applications, including the development of metal-based drugs and the detection of metal ions in biological samples. N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has also been shown to have anti-inflammatory and antioxidant properties. Although there are some limitations to its use, N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has several potential future directions for scientific research.
Métodos De Síntesis
The synthesis of N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide can be achieved using different methods, including the reaction of 4,5-dimethyl-2-nitrophenol with 2-chloroethyl ethylene oxide, followed by the reaction with sodium methoxide and sulfanilamide. Another method involves the reaction of 4,5-dimethyl-2-nitrophenol with 2-chloroethyl ethylene oxide, followed by the reaction with sodium methoxide and N-(2-hydroxypropyl) sulfonamide. Both methods have been reported to yield N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide in high purity and yield.
Aplicaciones Científicas De Investigación
N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological samples. N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has also been used as a pH indicator in biological systems. In addition, N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has been used as a ligand for the development of metal-based drugs for the treatment of cancer.
Propiedades
Nombre del producto |
N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C12H19NO4S |
Peso molecular |
273.35 g/mol |
Nombre IUPAC |
N-(2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C12H19NO4S/c1-8-5-11(17-4)12(6-9(8)2)18(15,16)13-7-10(3)14/h5-6,10,13-14H,7H2,1-4H3 |
Clave InChI |
GUPVTMUHGSBJMS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C)O)OC |
SMILES canónico |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,4-Bis[(2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B272645.png)


![1-[(5-chloro-2-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B272650.png)


![2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272670.png)
![2-{4-[(4-Bromo-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272671.png)
![2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272675.png)



